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Compound of Interest

6-Chloro-2-oxo-1,2-
Compound Name:

dihydropyridine-4-carboxamide
CAS No.: 182483-97-2

Cat. No.: B071042

Get Quote

Executive Summary & ldentity Profile

6-Chloro-2-oxo0-1,2-dihydropyridine-4-carboxamide is a specialized heterocyclic
intermediate utilized primarily in the synthesis of bioactive small molecules, particularly kinase
inhibitors (e.g., p38 MAP kinase) and antiviral agents. Due to its specific substitution pattern—
combining a hydrogen bond donor/acceptor motif (pyridone) with a reactive handle (chloride)
and a functionalizable amide—it serves as a versatile building block for fragment-based drug
discovery.

While the unsubstituted amide is often synthesized in situ or on-demand, its direct precursor,
the carboxylic acid, is the primary commercial entry point.

Identity Data
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Parameter Detail

) 6-Chloro-2-oxo-1,2-dihydropyridine-4-
Chemical Name _
carboxamide

2-Chloro-6-hydroxyisonicotinamide; 6-Chloro-2-
Synonyms o )
hydroxypyridine-4-carboxamide

6313-51-5 (Acid form: 6-Chloro-2-oxo-1,2-

Primary Precursor CAS ) o ) )
dihydropyridine-4-carboxylic acid)

Molecular Formula CeHsCIN20:2
Molecular Weight 172.57 g/mol
Core Scaffold 2-Pyridone (2-Hydroxypyridine tautomer)

Structural Tautomerism

The compound exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy
(lactim) forms. In the solid state and polar solvents, the 2-oxo-1,2-dihydro form generally
predominates, which is critical for its hydrogen-bonding interactions in protein active sites.

2-Oxo Form (Lactam) Tautomerization o 2-Hydroxy Form (Lactim)
(Dominant in Polar Solvents) < (Minor Tautomer)

Click to download full resolution via product page

Caption: Tautomeric equilibrium favoring the 2-oxo species, essential for donor-acceptor
recognition.

Synthetic Pathway & Methodology

The synthesis of 6-Chloro-2-oxo0-1,2-dihydropyridine-4-carboxamide is typically achieved
via a two-step sequence starting from 2,6-dichloroisonicotinic acid. This route ensures
regioselective installation of the oxygen functionality while preserving the 6-chloro handle for
subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Step 1: Regioselective Hydrolysis
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The starting material, 2,6-dichloroisonicotinic acid (CAS 5398-44-7), undergoes nucleophilic
aromatic substitution with hydroxide. The reaction is driven by the electron-deficient nature of
the pyridine ring.

Reagents: 2N NaOH (aq).

Conditions: Reflux (100-130 °C) for 12—-16 hours.

Workup: Acidification with 6N HCI precipitates the product.[1]

Product: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 6313-51-5).[2][3]

Step 2: Amidation

The carboxylic acid is converted to the primary amide. Direct reaction with ammonia can be
sluggish; activation via an acid chloride or mixed anhydride is preferred.

 Activation: Thionyl chloride (SOCIz) or Oxalyl chloride ((COCI)2) with catalytic DMF.
o Amidation: Treatment with aqueous or anhydrous Ammonia (NHs).

» Alternative: Coupling reagents (HATU/EDC) with NH4Cl for milder conditions.
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Caption: Synthetic route from commercially available 2,6-dichloroisonicotinic acid to the target
amide.

Applications in Drug Discovery[7][8]

This scaffold is highly valued for its ability to mimic peptide bonds and interact with kinase
hinge regions.
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Kinase Inhibition (p38 MAP Kinase)

The 2-pyridone motif serves as a bioisostere for the hinge-binding region of ATP. The "donor-
acceptor" hydrogen bonding pattern (NH donor, C=0 acceptor) is complementary to the
backbone residues of many kinases.

o Mechanism: The 6-chloro group allows for the introduction of hydrophobic aryl groups (via
Suzuki coupling) to access the "selectivity pocket" of the kinase.

o Utility: Development of anti-inflammatory agents targeting the p38 pathway.

Antiviral Therapeutics

Recent patent literature (e.g., W0O2024178004) highlights the use of 6-chloro-2-oxo-1,2-
dihydropyridine-4-carboxylic acid derivatives as inhibitors of viral proteases. The carboxamide
group can be further modified to engage catalytic cysteines or serines in viral enzymes.

Fragment-Based Screening

Due to its low molecular weight (<200 Da) and high ligand efficiency, the amide is an ideal
"fragment” for X-ray crystallographic screening. It binds efficiently to polar sub-pockets,
allowing researchers to "grow" the molecule from the 6-position.

Analytical Characterization

To validate the identity of the synthesized amide, the following analytical signatures are
diagnostic:
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Method

Diagnostic Signal

Note

1H NMR (DMSO-ds)

0 ~11.0-12.0 ppm (br s, 1H):
Pyridone NH

Confirms 2-oxo tautomer.

0 ~7.5-8.5 ppm (br s, 2H):

Amide NH:z

Typical primary amide signals.

0 ~6.5-7.0 ppm (s, 2H):
Aromatic CH

C3 and C5 protons (singlets or

meta-coupled).

LC-MS (ESI)

[M+H]* = 173/175

Characteristic 3:1 chlorine

isotope pattern.

IR Spectroscopy

~1650-1690 cm~1: Amide |
band

Strong carbonyl stretch (C=0).

Safety & Handling (SDS Summary)

While specific toxicological data for the amide may be limited, data for the precursor (CAS

6313-51-5) suggests the following precautions:

oxidation.

References

Handling: Use in a fume hood. Avoid dust generation.

Incompatibility: Strong oxidizing agents, strong bases.

e Synthesis of Precursor (Acid)

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or

o Therapeutic compounds.[1][4][5] (2024).[1] Patent WO2024178004A2.[1] Link[1]

o Method G: Synthesis of 6-Chloro-2-o0xo-1,2-dihydropyridine-4-carboxylic acid (B-1).

o Commercial Availability (Acid Precursor)
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o Structural Context (Pyridone Tautomerism)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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